3,3-Bis(methylthio)butan-2-one oxime
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Overview
Description
3,3-bis-(Methylthio)butan-2-one oxime is an organic compound with the molecular formula C6H13NOS2 It is characterized by the presence of two methylthio groups attached to a butanone oxime structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis-(Methylthio)butan-2-one oxime typically involves the reaction of 3,3-bis-(Methylthio)butan-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by crystallization or extraction methods.
Industrial Production Methods
Industrial production of 3,3-bis-(Methylthio)butan-2-one oxime may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-bis-(Methylthio)butan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3-bis-(Methylthio)butan-2-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-bis-(Methylthio)butan-2-one oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The methylthio groups may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylthio)butan-2-one oxime
- 3,3-bis-(Ethylthio)butan-2-one oxime
- 3,3-bis-(Methylthio)pentan-2-one oxime
Uniqueness
3,3-bis-(Methylthio)butan-2-one oxime is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity compared to similar compounds. This structural feature can influence its interactions and applications in various fields.
Properties
CAS No. |
94291-65-3 |
---|---|
Molecular Formula |
C6H13NOS2 |
Molecular Weight |
179.3 g/mol |
IUPAC Name |
(NZ)-N-[3,3-bis(methylsulfanyl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C6H13NOS2/c1-5(7-8)6(2,9-3)10-4/h8H,1-4H3/b7-5- |
InChI Key |
OCKMYMYYFVZHNS-ALCCZGGFSA-N |
Isomeric SMILES |
C/C(=N/O)/C(C)(SC)SC |
Canonical SMILES |
CC(=NO)C(C)(SC)SC |
Origin of Product |
United States |
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